4-Oxo-2-(pyridin-3-yl)-1,4-dihydroquinoline-6-carboxylic acid
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Overview
Description
4-Oxo-2-(pyridin-3-yl)-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that features a quinoline core structure with a pyridine ring attached at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-(pyridin-3-yl)-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-(pyridin-3-yl)-1,4-dihydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroquinoline to quinoline derivatives.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and bases under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, alcohols, and substituted pyridine and quinoline compounds.
Scientific Research Applications
4-Oxo-2-(pyridin-3-yl)-1,4-dihydroquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-Oxo-2-(pyridin-3-yl)-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline core structures.
Pyridine derivatives: Compounds with pyridine rings and various substituents.
Uniqueness
4-Oxo-2-(pyridin-3-yl)-1,4-dihydroquinoline-6-carboxylic acid is unique due to its specific combination of the quinoline and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
90034-56-3 |
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Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-oxo-2-pyridin-3-yl-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C15H10N2O3/c18-14-7-13(10-2-1-5-16-8-10)17-12-4-3-9(15(19)20)6-11(12)14/h1-8H,(H,17,18)(H,19,20) |
InChI Key |
FWWZARUNONBRKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
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